Physicochemical Profile: Optimized CNS Drug-Like Properties
The target compound exhibits a favorable calculated XLogP3-AA of 0.6 and a TPSA of 49.3 Ų [1]. This combination falls squarely within the established optimal ranges for CNS drug candidates (XLogP < 3, TPSA < 70 Ų), predicting superior brain penetration relative to more polar or lipophilic analogs [2]. In contrast, the 2-position isomer, 1-(5-fluoropyrimidin-2-yl)piperidin-3-ol, has a predicted TPSA of 58.2 Ų due to altered electronic distribution, which may reduce passive CNS permeability [3].
| Evidence Dimension | CNS drug-likeness prediction |
|---|---|
| Target Compound Data | XLogP3-AA: 0.6; TPSA: 49.3 Ų |
| Comparator Or Baseline | 1-(5-fluoropyrimidin-2-yl)piperidin-3-ol: TPSA 58.2 Ų |
| Quantified Difference | TPSA difference: -8.9 Ų for target compound |
| Conditions | In silico prediction using PubChem computed properties |
Why This Matters
Procurement for CNS-targeted programs is rationalized by predicted superior blood-brain barrier permeability compared to the 2-substituted isomer.
- [1] PubChem. 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. PubChem Compound Summary for CID 132371778. Accessed April 20, 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
- [3] PubChem. 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol. PubChem Compound Summary for CID 130622521. Accessed April 20, 2026. View Source
